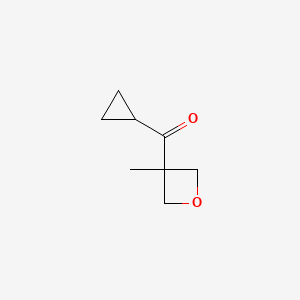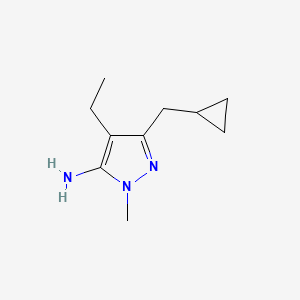
1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2. This compound is characterized by the presence of an isobutoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol typically involves the alkylation of 2,6-dimethylphenol with isobutyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Can be further reduced to form different alcohol derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various alcohol derivatives.
Substitution: Produces substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dimethylphenyl)ethanol
- 1-(4-Isopropoxy-2,6-dimethylphenyl)ethanol
- 1-(4-Isobutoxy-2,6-dimethylphenyl)propanol
Uniqueness
1-(4-Isobutoxy-2,6-dimethylphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H22O2/c1-9(2)8-16-13-6-10(3)14(12(5)15)11(4)7-13/h6-7,9,12,15H,8H2,1-5H3 |
InChI-Schlüssel |
MKSPFBYEMDGDJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(C)O)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13081890.png)




![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)
![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

